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Compound of Interest

Compound Name: 3-Chloro-5-fluoroaniline

CAS No.: 4863-91-6

Cat. No.: B1302006 Get Quote

Content Type: Technical Comparison Guide Subject: 3-Chloro-5-fluoroaniline (CAS: 4863-91-

6) Methodology: High-Field

H and

C NMR Spectroscopy

Executive Summary: The Analytical Challenge
3-Chloro-5-fluoroaniline is a critical di-halogenated aniline intermediate, widely used in the

synthesis of kinase inhibitors and agrochemicals. Its structural integrity is defined by the

specific meta-meta relationship of the halogens relative to the amine group.

For researchers, the primary analytical challenge is distinguishing this isomer from its

commercially prevalent analogs (e.g., 3-chloro-4-fluoroaniline or 2-chloro-4-fluoroaniline).

Standard MS/MS often fails to differentiate these isomers effectively due to identical molecular

weights (

145/147).

This guide provides a definitive NMR profiling strategy, utilizing the diagnostic power of

heteronuclear spin-spin coupling (

and
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) to validate the 3,5-substitution pattern.

Experimental Protocol
To ensure reproducibility and sharp spectral features (particularly for the exchangeable amine

protons), the following protocol is recommended.

Sample Preparation Workflow

Solid Sample
(10-15 mg)

Solvent Choice:
DMSO-d6 (Recommended)

or CDCl3

Dissolve Vortex Mixing
(Ensure homogeneity)

Filtration
(Remove particulates)

5mm NMR Tube
(Clean, dry)

Transfer 600uL

Click to download full resolution via product page

Figure 1: Optimized sample preparation workflow for high-resolution NMR acquisition.

Acquisition Parameters[1]
Instrument: 400 MHz or higher (500/600 MHz recommended for resolving second-order

effects).

Temperature: 298 K (25°C).

Solvent Rationale:

DMSO-d

: Preferred. It forms hydrogen bonds with the

group, slowing proton exchange and sharpening the amine signal (typically

5.0–6.0 ppm). It also separates aromatic multiplets that may overlap in chloroform.

CDCl

: Acceptable, but

may appear as a broad, flattened hump or disappear due to rapid exchange.
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H NMR Analysis: Proton Environments
The

H NMR spectrum of 3-chloro-5-fluoroaniline is characterized by three non-equivalent
aromatic protons and one exchangeable amine signal. The presence of the Fluorine-19
nucleus (

, 100% abundance) splits all aromatic signals.

Predicted Spectral Data (DMSO-d )

Proton
Assignment

Position

Chemical Shift
(

, ppm)*

Multiplicity

Coupling
Constants (

, Hz)

H-A H-4 6.45 – 6.55
dt (doublet of

triplets)
,

H-B H-2 6.35 – 6.45
dt (doublet of

triplets)
,

H-C H-6 6.25 – 6.35
ddd (doublet of

dd)
,

NH -NH 5.50 – 5.80 Broad Singlet (s)
N/A

(Exchangeable)

*Note: Exact shifts vary with concentration and temperature. The splitting pattern is the

diagnostic fingerprint.

Interpretation Logic[1]
H-4 (Para to NH

): Located between Cl and F. It experiences a strong ortho coupling to Fluorine (

Hz) and small meta couplings to H-2 and H-6.

H-2 (Ortho to NH

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1302006?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1302006?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


, between NH

and Cl): This proton is meta to the Fluorine. Consequently, it shows a smaller meta coupling
(

Hz). This is the key differentiator from the 4-fluoro isomer, where H-2 would have no
ortho/meta F partner.

H-6 (Ortho to NH

, between NH

and F): Located ortho to Fluorine. It exhibits a large

coupling (

Hz).

C NMR Analysis: The Definitive Fingerprint
Carbon-13 analysis provides the most robust structural proof due to the large, predictable C-F

coupling constants. The spectrum will display 6 aromatic carbon signals, all split into doublets

by the fluorine atom.

Comparative Data Table
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Carbon
Environment

Assignment
Shift (

, ppm)

Splitting (

, Hz)

Diagnostic
Significance

C-F (Ipso) C-5 ~163.5
Doublet (

Hz)

Primary

Confirmation.

Large splitting

confirms F

attachment.

C-NH C-1 ~151.0
Doublet (

Hz)

Meta coupling to

F confirms 1,3

relationship.[1][2]

C-Cl C-3 ~135.0
Doublet (

Hz)

Meta coupling to

F confirms 3,5

relationship.

C-H (Ortho to F) C-4 ~105.0
Doublet (

Hz)

Large ortho

coupling.

C-H (Ortho to F) C-6 ~100.5
Doublet (

Hz)

Large ortho

coupling.

C-H (Meta to F) C-2 ~109.0
Doublet (

Hz)

Very small

splitting;

diagnostic of the

position between

NH2 and Cl.

Isomer Differentiation Logic
Use the following logic tree to confirm your product against the common impurity (3-Chloro-4-

fluoroaniline).
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Analyze 13C Spectrum
Focus on C-Cl signal (~120-135 ppm)

Measure Coupling Constant (J_CF)
of the C-Cl carbon

J_CF = ~240 Hz
(Direct C-F bond)

If C-Cl is doublet

J_CF = ~10-15 Hz
(Meta/Para coupling)

If C-Cl is doublet

Isomer: 3-Chloro-4-fluoroaniline
(Cl and F are Ortho)

Isomer: 3-Chloro-5-fluoroaniline
(Cl and F are Meta)

Click to download full resolution via product page

Figure 2: Decision tree for distinguishing 3-chloro-5-fluoroaniline from its 4-fluoro isomer

using Carbon-Fluorine coupling logic.

Comparative Performance

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1302006?utm_src=pdf-body-img
https://www.benchchem.com/product/b1302006?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1302006?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature
3-Chloro-5-

fluoroaniline

3-Chloro-4-

fluoroaniline
3-Chloroaniline

Symmetry
Asymmetric (

)

Asymmetric (

)

Asymmetric (

)

F Signal
Single peak ~ -110

ppm

Single peak ~ -120

ppm
None

H-H Coupling
Complex (Meta

couplings dominate)

Strong Ortho coupling

(

Hz)

Strong Ortho coupling

Key Distinction

No large H-H ortho

coupling (

Hz) observed.[1][2]

Distinct doublet (

Hz) from H5/H6.

Standard aromatic

multiplets.

Expert Insight: The absence of a large ortho proton-proton coupling (approx. 8-9 Hz) in the

H NMR is the fastest visual check. In 3-chloro-5-fluoroaniline, all protons are meta to each
other, resulting in multiplets that look like triplets or doublets with fine splitting (

Hz), whereas the 4-fluoro isomer has adjacent protons (H5/H6) showing clear ortho splitting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. alfa-chemistry.com [alfa-chemistry.com]

2. 3-Chloro-5-fluoroaniline | C6H5ClFN | CID 2734838 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. 3-Chloro-5-fluoroaniline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

To cite this document: BenchChem. [Structural Elucidation and Comparative NMR Profiling
of 3-Chloro-5-fluoroaniline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1302006#sup-1-sup-h-nmr-and-sup-13-sup-c-nmr-
analysis-of-3-chloro-5-fluoroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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